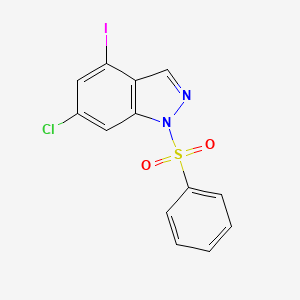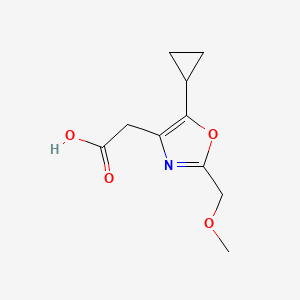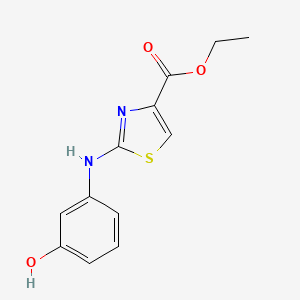![molecular formula C11H17N3O2S B8727045 N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl](/img/structure/B8727045.png)
N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl
描述
N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl is a compound that features a piperazine ring substituted with a methylsulfonyl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced amine derivatives, and various substituted piperazine compounds.
科学研究应用
N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The methylsulfonyl group can enhance the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
Piperazine: A simple heterocyclic compound with a similar ring structure but lacking the methylsulfonyl and phenyl groups.
(Methylsulfonyl)Phenylamine: A compound with a similar sulfonyl and phenyl substitution but lacking the piperazine ring.
(2-Piperazinyl)Phenylamine: A compound with a similar piperazine and phenyl substitution but lacking the methylsulfonyl group.
Uniqueness
N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl is unique due to the combination of the piperazine ring, methylsulfonyl group, and phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H17N3O2S |
|---|---|
分子量 |
255.34 g/mol |
IUPAC 名称 |
N-(2-piperazin-1-ylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H17N3O2S/c1-17(15,16)13-10-4-2-3-5-11(10)14-8-6-12-7-9-14/h2-5,12-13H,6-9H2,1H3 |
InChI 键 |
WFCKCCMSOSMREH-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NC1=CC=CC=C1N2CCNCC2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
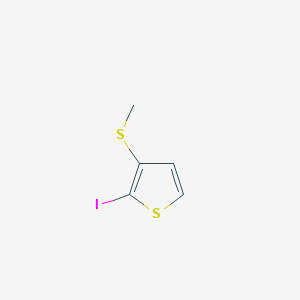
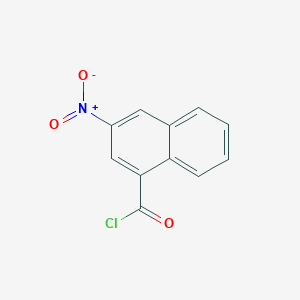
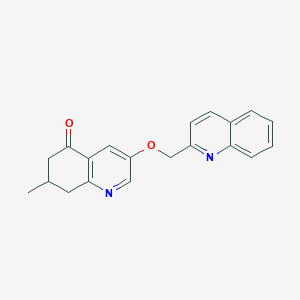
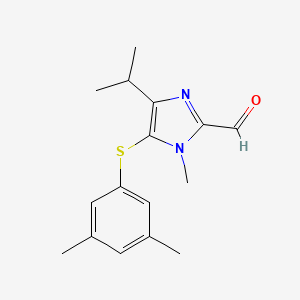
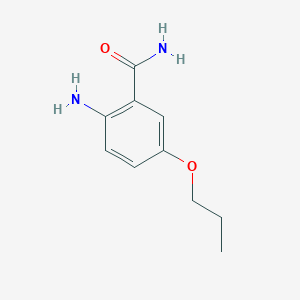
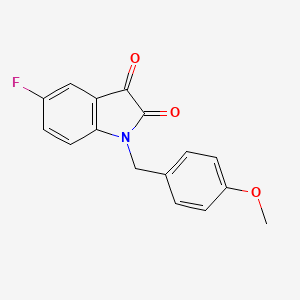
![1-[2-Hydroxy-4-(phenylmethoxy)-3-propylphenyl]ethanone](/img/structure/B8727009.png)
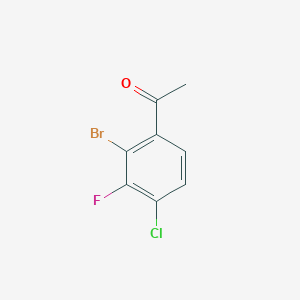
![2-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B8727029.png)
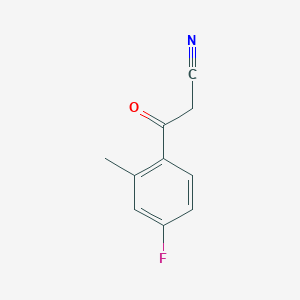
![methyl N-[(1-benzylpiperidin-4-yl)carbamoyl]-L-phenylalaninate](/img/structure/B8727035.png)
